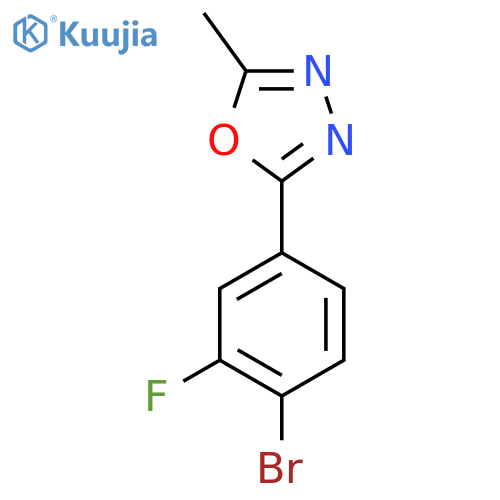Cas no 1093064-67-5 (2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
2-(4-ブロモ-3-フルオロフェニル)-5-メチル-1,3,4-オキサジアゾールは、有機合成中間体として重要な複素環式化合物です。ブロモ基とフルオロ基を有する芳香環とオキサジアゾール環が結合した構造を持ち、医薬品や農薬の開発において有用な骨格を提供します。特に、電子求引性基を有するため、分子設計の際の電子密度調整に寄与します。高い化学的安定性と反応性を兼ね備えており、パラジウムカップリング反応などのクロスカップリング反応に適した基質として利用可能です。また、結晶性が良好なため精製が容易という特性もあります。

1093064-67-5 structure
商品名:2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole 化学的及び物理的性質
名前と識別子
-
- SCHEMBL1199264
- Z851828952
- CS-0222593
- AKOS010971137
- 1093064-67-5
- A1-01026
- EN300-111872
- 2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
- 1,3,4-Oxadiazole, 2-(4-bromo-3-fluorophenyl)-5-methyl-
- 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
-
- インチ: 1S/C9H6BrFN2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3
- InChIKey: HPAVIGQBYSWAFR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1F)C1=NN=C(C)O1
計算された属性
- せいみつぶんしりょう: 255.96475g/mol
- どういたいしつりょう: 255.96475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.600±0.06 g/cm3(Predicted)
- ふってん: 328.1±52.0 °C(Predicted)
- 酸性度係数(pKa): -4.79±0.34(Predicted)
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-111872-1.0g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 1.0g |
$365.0 | 2025-02-21 | |
| Enamine | EN300-111872-0.05g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 0.05g |
$85.0 | 2025-02-21 | |
| Enamine | EN300-111872-10.0g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 10.0g |
$1564.0 | 2025-02-21 | |
| Enamine | EN300-111872-2.5g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95.0% | 2.5g |
$713.0 | 2025-02-21 | |
| Aaron | AR01A1RB-2.5g |
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 2.5g |
$1006.00 | 2025-02-14 | |
| Aaron | AR01A1RB-250mg |
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 250mg |
$274.00 | 2025-02-14 | |
| 1PlusChem | 1P01A1IZ-2.5g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 2.5g |
$944.00 | 2023-12-26 | |
| 1PlusChem | 1P01A1IZ-100mg |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 100mg |
$213.00 | 2023-12-26 | |
| 1PlusChem | 1P01A1IZ-250mg |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 250mg |
$278.00 | 2023-12-26 | |
| Enamine | EN300-111872-10g |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole |
1093064-67-5 | 95% | 10g |
$1564.0 | 2023-10-27 |
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
4. Back matter
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1093064-67-5 (2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole) 関連製品
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
